molecular formula C16H11BrN2 B3254723 2-Bromo-3,5-diphenylpyrazine CAS No. 243472-71-1

2-Bromo-3,5-diphenylpyrazine

Cat. No.: B3254723
CAS No.: 243472-71-1
M. Wt: 311.18 g/mol
InChI Key: IQTRIIAXYQLETQ-UHFFFAOYSA-N
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Description

2-Bromo-3,5-diphenylpyrazine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the second position and phenyl groups at the third and fifth positions of the pyrazine ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-diphenylpyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromoaniline with benzil in the presence of a base, followed by cyclization to form the pyrazine ring. The reaction conditions often involve refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,5-diphenylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

2-Bromo-3,5-diphenylpyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-diphenylpyrazine involves its interaction with specific molecular targets. The bromine atom and phenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-3,5-diphenylpyrazine is unique due to the presence of both bromine and phenyl groups, which confer specific reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-bromo-3,5-diphenylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTRIIAXYQLETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309293
Record name 2-Bromo-3,5-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243472-71-1
Record name 2-Bromo-3,5-diphenylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243472-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,5-diphenylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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